CID 77276158
Description
CID 77276158 is a unique compound identifier within the PubChem database, which serves as a critical resource for chemical and pharmacological research. For instance, analogous compounds such as those described in (e.g., CAS 1254115-23-5) often feature molecular weight, solubility metrics (e.g., Log S), and bioavailability scores, which are essential for drug discovery workflows . This compound may share methodological similarities with compounds analyzed via collision-induced dissociation (CID) in mass spectrometry (MS) for structural elucidation, as demonstrated in studies on ginsenosides () .
Properties
Molecular Formula |
C26H29N3NaO5S |
|---|---|
Molecular Weight |
518.6 g/mol |
InChI |
InChI=1S/C26H29N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-9,12-15,28H,10-11H2,1-5H3,(H,27,30,31); |
InChI Key |
OHBAONDFTVTNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4CCC(=O)NC4=O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 77276158 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 77276158 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it may be utilized in studies involving enzyme inhibition and protein interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of CID 77276158 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methodological Considerations
- Synthesis : The synthesis of this compound may follow protocols involving nucleophilic substitution or coupling reactions, similar to those described for CAS 1254115-23-5 (e.g., using potassium carbonate in polar aprotic solvents like DMF) .
- Characterization : As per , LC-ESI-MS with CID fragmentation enables differentiation of isomers by generating unique spectral fingerprints, a method applicable to this compound’s structural validation .
- Data Reporting : Journals such as Analytical Chemistry () emphasize rigorous documentation of experimental conditions (e.g., collision energy, solvent systems) to ensure reproducibility .
Q & A
Basic Research Questions
Q. How to formulate a hypothesis for studying the chemical properties of CID 77276158?
- Methodological Answer : Begin with a literature review to identify gaps in existing studies. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis. For example: "Under [specific conditions], this compound exhibits [property] due to [proposed mechanism]." Align the hypothesis with measurable outcomes (e.g., spectroscopic data, thermodynamic stability) .
Q. What are the best practices for conducting a literature review on this compound?
- Methodological Answer :
Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound," "synthesis," "mechanism," "[specific property]."
Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure search queries for interdisciplinary studies.
Prioritize peer-reviewed articles and avoid unreliable sources (e.g., ) .
Q. How to design a reproducible experimental protocol for synthesizing this compound?
- Methodological Answer :
- Clearly document reagents (purity, suppliers), reaction conditions (temperature, catalysts), and characterization methods (e.g., NMR, XRD).
- Reference established procedures from literature and validate reproducibility via triplicate trials. Use SI units and avoid ambiguous terms like "room temperature" .
Q. What methodologies are recommended for preliminary data collection on this compound?
- Methodological Answer :
- Use mixed-methods approaches :
- Quantitative : Collect spectroscopic or chromatographic data to establish baseline properties.
- Qualitative : Conduct interviews with experts to identify understudied aspects.
- Ensure instruments (e.g., HPLC, FTIR) are calibrated and protocols peer-reviewed .
Advanced Research Questions
Q. How to optimize experimental design for studying this compound’s reaction mechanisms under varying conditions?
- Methodological Answer :
- Employ factorial design to test variables (e.g., pH, temperature, solvent polarity).
- Use control groups and in situ monitoring techniques (e.g., Raman spectroscopy).
- Apply kinetic modeling to differentiate rate-determining steps. Validate via computational methods (DFT calculations) .
Q. How to resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer :
Perform meta-analysis of existing datasets to identify outliers or methodological inconsistencies.
Replicate conflicting studies with standardized protocols (e.g., identical calorimetry settings).
Use sensitivity analysis to assess the impact of variables (e.g., impurities, measurement precision) .
Q. What strategies are effective for cross-disciplinary studies involving this compound (e.g., toxicology and materials science)?
- Methodological Answer :
- Develop a unified research framework integrating:
- Biological assays (e.g., cytotoxicity tests).
- Material characterization (e.g., SEM, tensile strength measurements).
- Use systems thinking to map interactions between disciplines and identify shared variables .
Q. How to design longitudinal studies on this compound’s stability in environmental matrices?
- Methodological Answer :
- Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled chambers.
- Use accelerated aging tests and extrapolate degradation kinetics via the Arrhenius equation .
- Monitor degradation products with LC-MS and compare to predictive models .
Data Analysis and Presentation
Key Methodological Resources
- Experimental Reproducibility : Follow guidelines from Biochemistry (Moscow) for concise materials/methods sections .
- Data Contradiction Analysis : Use PICOT and FINER frameworks to refine hypotheses .
- Ethical Compliance : Ensure studies involving human/environmental samples adhere to institutional review protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
